RHPS4 - 390362-78-4

RHPS4

Catalog Number: EVT-280460
CAS Number: 390362-78-4
Molecular Formula: C23H20F2N2O4S
Molecular Weight: 458.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

RHPS4 is a pentacyclic acridinium salt originally developed at the University of Nottingham as a potential anti-cancer agent. [] It belongs to a class of compounds known as G-quadruplex ligands. Its primary role in scientific research stems from its ability to bind and stabilize G-quadruplex structures, particularly those found in telomeric DNA. [, ] This property has made RHPS4 a valuable tool for investigating the biological roles of G-quadruplexes and for exploring the potential of targeting these structures for therapeutic purposes.

3,6,8,11,13-Pentamethyl-8H-quino[4,3,2-kl]acridinium methosulfate (RHPS3)

  • Compound Description: RHPS3 is a pentacyclic acridinium salt investigated for its telomerase-inhibitory activity. []
  • Relevance: RHPS3 serves as a close structural analog to RHPS4, differing in the methylation pattern on the pentacyclic core. RHPS4 exhibits higher selectivity for triplex and quadruplex DNA structures compared to RHPS3, suggesting the difluoro substitution contributes to its improved selectivity. [, ]
  • Compound Description: This compound is a redesigned pentacyclic acridinium salt developed to improve on RHPS4's limitations. []
  • Relevance: This acetylamino derivative displays a "win-win" profile, showcasing both enhanced selectivity for quadruplex DNA and a significantly reduced hERG liability compared to RHPS4. Molecular modeling suggests the pentacyclic core mimics potassium ions, stabilizing the G-quadruplex structure, while the acetylamino side-chain interacts with the quadruplex groove. []
  • Compound Description: This isomer of the 2-acetylamino derivative is also a redesigned pentacyclic acridinium salt aimed at improving the pharmacological profile of RHPS4. []

Berberine

  • Compound Description: Berberine is a natural isoquinoline alkaloid known for its diverse pharmacological activities, including anti-inflammatory and anti-cancer effects. []
  • Relevance: Berberine, like RHPS4, exhibits G-quadruplex (GQ) binding affinity. It effectively increases the stability of the GQ formed at the mt.10191C variant in mitochondrial DNA. Both berberine and RHPS4 successfully shifted the heteroplasmy toward the non-pathogenic allele in Leigh Syndrome patient fibroblasts. []
  • Compound Description: Camptothecins are a class of topoisomerase I (Topo I) inhibitors used as anti-cancer agents. Irinotecan, SN-38, and ST1481 are specific camptothecin derivatives with varying potencies and pharmacological properties. [, , , ]
  • Relevance: Several studies demonstrate a potent synergistic interaction between RHPS4 and camptothecins in inhibiting tumor growth in vitro and in vivo. This synergy arises from RHPS4's ability to enhance the accumulation of Topo I at telomeres, leading to persistent DNA damage and hindering the repair process. The sequence of drug administration (camptothecin followed by RHPS4) proves critical for this synergistic effect. [, , , ]

CX-5461

  • Compound Description: CX-5461 is a potent and selective inhibitor of RNA polymerase I, currently under investigation for its anti-cancer properties. [, ]

Daunorubicin

  • Compound Description: Daunorubicin is an anthracycline drug used in cancer chemotherapy, acting as a topoisomerase II inhibitor. [, ]

Doxorubicin (Adriamycin)

  • Compound Description: Doxorubicin, like daunorubicin, is an anthracycline drug used in cancer chemotherapy, also targeting topoisomerase II. [, , ]
  • Relevance: Unlike the synergy observed with camptothecins, doxorubicin does not show a synergistic effect when combined with RHPS4. This suggests that the interaction between RHPS4 and topoisomerase inhibitors is specific to topoisomerase I. [, , ]

Geldanamycin

  • Compound Description: Geldanamycin is a benzoquinone ansamycin antibiotic known to inhibit Hsp90 (Heat Shock Protein 90) activity. [, ]
  • Relevance: Geldanamycin, similar to RHPS4, has been investigated for its telomerase-inhibitory activity. It sensitizes MCF-7 cells to RHPS4, indicating a potential interplay between Hsp90 inhibition and RHPS4's mechanism of action. [, ]

17-(Allylamino)-17-demethoxygeldanamycin (17-AAG)

  • Compound Description: 17-AAG is a geldanamycin analog and a more potent inhibitor of Hsp90. []
  • Relevance: Similar to geldanamycin, 17-AAG enhances the sensitivity of MCF-7 cells to RHPS4, further supporting the potential role of Hsp90 in RHPS4's mechanism of action. []

Paclitaxel (Taxol)

  • Compound Description: Paclitaxel is a taxane drug widely used in cancer chemotherapy, primarily targeting microtubules and disrupting cell division. [, ]

Cisplatin

  • Compound Description: Cisplatin is a platinum-based chemotherapy drug that forms DNA adducts and disrupts DNA replication and transcription. []
  • Relevance: Cisplatin, unlike paclitaxel, antagonizes the action of RHPS4 in MCF-7 cells, potentially indicating conflicting mechanisms of action or interference in their respective cellular targets. []

Temozolomide

  • Compound Description: Temozolomide is an alkylating agent used in chemotherapy, primarily targeting DNA replication. []
  • Relevance: Similar to cisplatin, temozolomide also antagonizes the action of RHPS4, suggesting potential interference or incompatibility in their mechanisms of action. []

TMPyP4

  • Compound Description: TMPyP4 (meso-tetra(N-methyl-4-pyridyl)porphine) is a cationic porphyrin known to stabilize G-quadruplex structures. [, , ]
  • Relevance: TMPyP4 serves as a direct comparator to RHPS4 in investigating the cellular effects of G-quadruplex stabilization. Studies using yeast models suggest that TMPyP4's cytotoxicity is primarily driven by light-dependent oxidative stress rather than solely G-quadruplex binding. [, , ]
Source and Classification

RHPS4 was first synthesized and characterized by researchers exploring G-quadruplex ligands. Its classification as a telomerase inhibitor stems from its potent activity against the telomerase enzyme (IC50 = 0.33 μM) while demonstrating relatively low cytotoxicity in short-term assays (mean IC50 = 13.18 μM) . This duality positions RHPS4 as a promising candidate for targeted cancer therapies.

Synthesis Analysis

Methods and Technical Details

The synthesis of RHPS4 involves several steps:

  1. Initial Reaction: The synthesis begins with the reaction of 6-fluoro-2-methylquinoline with dimethyl sulfate under controlled heating conditions to form 1,2-dimethyl-6-fluoro-quinolinium methyl sulfate.
  2. Refluxing: This intermediate is then refluxed with pyridine in ethanol for an extended period (approximately seven days) to achieve the final product .
  3. Purification: The crude product is purified through crystallization techniques, ensuring high purity levels suitable for biological applications .

The final compound exhibits a dark orange solid appearance and is characterized using high-performance liquid chromatography and high-resolution mass spectrometry to confirm its identity and purity .

Molecular Structure Analysis

Structure and Data

RHPS4 features a complex molecular structure characterized by its quinoid framework. The presence of fluorine atoms at specific positions contributes to its binding affinity for G-quadruplexes. The chemical structure can be represented as follows:

  • Molecular Formula: C18H18F2N2O4S
  • Molecular Weight: 396.47 g/mol
  • Structural Features: The compound contains multiple aromatic rings and functional groups that facilitate its interaction with nucleic acids.
Chemical Reactions Analysis

Reactions and Technical Details

RHPS4 primarily engages in non-covalent interactions with G-quadruplex structures. Its mechanism involves:

  1. Binding: RHPS4 binds to the guanine-rich sequences of nucleic acids, stabilizing the G-quadruplex formation.
  2. Induction of Structural Changes: Upon binding, RHPS4 can induce conformational changes in the G-quadruplex structures, leading to alterations in their stability and function .

The binding affinity of RHPS4 varies depending on the conditions, such as the presence of molecular crowding agents like polyethylene glycol, which enhances its interaction with G-quadruplexes .

Mechanism of Action

Process and Data

The primary mechanism of action for RHPS4 involves:

  1. Inhibition of Telomerase Activity: By stabilizing G-quadruplex structures at telomeres, RHPS4 effectively inhibits telomerase enzyme activity, which is essential for maintaining telomere length during cell division.
  2. Induction of Replication Stress: The binding of RHPS4 can lead to replication stress in cancer cells by preventing proper telomere function, thereby triggering cellular senescence or apoptosis .

Studies have demonstrated that RHPS4 preferentially stabilizes the (3 + 1) hybrid-2 conformation of Tel24, indicating its role in shifting the conformational equilibrium towards more stable G-quadruplex forms .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

RHPS4 exhibits several notable physical and chemical properties:

  • Solubility: It is water-soluble due to its methyl sulfate group, facilitating its use in biological assays.
  • Stability: The compound shows stability across a range of temperatures and conditions, making it suitable for various experimental setups.

Analytical methods such as circular dichroism (CD) spectroscopy are employed to study its interactions with nucleic acids, providing insights into its binding dynamics and conformational preferences .

Applications

Scientific Uses

RHPS4 has several applications in scientific research:

  1. Cancer Research: Its ability to inhibit telomerase makes it a valuable tool for studying cancer cell proliferation and potential therapeutic interventions.
  2. G-Quadruplex Studies: Researchers utilize RHPS4 to explore G-quadruplex dynamics and their implications in genomic stability and gene regulation.
  3. Drug Development: As a model compound for developing new G-quadruplex ligands, RHPS4 aids in the design of more potent inhibitors targeting similar structures in cancer therapy.
Introduction to RHPS4 in the Context of Telomere-Targeted Therapeutics

The Role of Telomere Dynamics in Oncogenesis and Cancer Cell Immortality

Telomeres are nucleoprotein complexes at chromosomal termini, composed of tandem TTAGGG repeats and a specialized shelterin protein complex (TRF1, TRF2, POT1, TPP1, TIN2, RAP1). These structures prevent chromosome ends from being misrecognized as DNA double-strand breaks (DSBs), thereby maintaining genomic stability [4] [9]. In somatic cells, progressive telomere shortening due to the "end-replication problem" triggers replicative senescence, acting as a tumor-suppressive mechanism. However, approximately 90% of human malignancies bypass this limitation by reactivating telomerase—a ribonucleoprotein reverse transcriptase that elongates telomeres via its catalytic subunit (hTERT) and RNA template (hTR/TERC) [4] [9]. Telomerase reactivation enables cancer cell immortality by stabilizing telomere length, while simultaneously supporting telomere capping functions independent of elongation. This dual role makes telomere maintenance a universal hallmark of cancer, creating a compelling therapeutic target [1] [9].

Emergence of G-Quadruplex (G4) Ligands as Telomere-Targeting Agents

G-quadruplexes (G4s) are non-canonical secondary DNA structures formed by guanine-rich sequences through Hoogsteen hydrogen bonding. The human telomeric 3' single-stranded overhang readily folds into G4 configurations, which physiologically regulate telomere elongation and capping [1] [6]. Crucially, G4 structures inhibit telomerase activity by blocking its access to the telomeric overhang, making them attractive targets for anticancer drug design [1] [8]. G4-stabilizing ligands are small molecules that bind and stabilize these structures, thereby:

  • Inhibiting telomerase catalysis: By preventing the unfolding of the G-rich overhang required for telomerase binding [1] [6].
  • Disrupting telomere capping: G4 stabilization displaces shelterin proteins (notably POT1), exposing telomeric DNA as DNA damage and triggering a rapid ataxia telangiectasia and Rad3-related (ATR)-mediated DNA damage response [8] [10].
  • Targeting alternative telomere maintenance (ALT): G4 ligands also show efficacy in telomerase-negative cancers that maintain telomeres via recombination-based ALT mechanisms [6] [9].

Compared to direct telomerase inhibitors, G4 ligands induce immediate telomere dysfunction without requiring prolonged telomere shortening, offering a kinetic advantage for cancer therapy [6] [8].

RHPS4: A Paradigmatic Pentacyclic Acridinium Compound in G4 Stabilization

RHPS4 (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate) is a synthetically derived pentacyclic acridinium salt and among the most extensively studied G4-stabilizing ligands [1] [8]. Its planar structure and cationic charge facilitate high-affinity, selective intercalation into the G4 tetrads of human telomeric DNA (sequence: TTAGGG)ₙ, with preferential binding to hybrid or antiparallel topologies [5] [8]. RHPS4 exhibits potent telomerase inhibition (in vitro IC₅₀ ≈ 0.33 μM) and low micromolar cytotoxicity across diverse cancer models, including melanoma, glioblastoma, prostate, and uterine carcinomas [1] [6] [8]. Its designation as a "paradigmatic" compound stems from its dual mechanisms:

  • Immediate Telomere Uncapping: Within hours, RHPS4 displaces POT1 from the telomeric single-stranded overhang. This delocalization exposes telomeric ends, inducing telomere dysfunction-induced foci (TIFs) marked by γ-H2AX, 53BP1, and RAD17 phosphorylation. This damage response is ATR-dependent but ATM-independent [8] [10].
  • Delayed Telomere Attrition: Chronic RHPS4 exposure inhibits telomerase-mediated telomere elongation and downregulates hTERT expression, accelerating telomere shortening and culminating in senescence or apoptosis [1] [6].

Table 1: Key Characteristics of RHPS4 as a G4-Stabilizing Ligand

PropertyDescriptionResearch Support
Chemical ClassPentacyclic acridinium methosulfate [1] [8]
Primary TargetTelomeric G-quadruplex DNA (preference for hybrid/antiparallel structures) [5] [8]
Mechanism of Action1. POT1 displacement → Telomere uncapping → ATR-mediated DDR 2. Telomerase inhibition → Telomere attrition [1] [6] [8]
Cellular ConsequencesTelomere fusions, anaphase bridges, growth arrest, apoptosis, mitotic catastrophe [1] [6] [8]
Selectivity BasisPreferential activity in cancer cells with short telomeres; Low toxicity in normal fibroblasts with long telomeres [1] [8]

Table 2: Comparative Profile of Select G4-Stabilizing Ligands

LigandChemical ClassG4 Topology PreferenceKey Biological EffectsReference
RHPS4Pentacyclic acridiniumHybrid/AntiparallelPOT1 displacement, ATR-dependent DDR, telomerase inhibition, radiosensitization [1] [5] [6]
TelomestatinMacrocyclic telomericAntiparallel basketPOT1 inhibition, telomerase inhibition, exonuclease 1 (hTERT) suppression [5] [6]
CX-5461Fluoroquinolone-derivedParallel/IntramolecularRNA Pol I inhibition, G4 stabilization in promoters/telomeres, synthetic lethality in HR-deficient cancers [5] [9]
PhenDC3Bis-quinolinium derivativeBroad spectrumTranscriptome modulation, mitophagy induction, helicase inhibition (FANCJ, Pif1) [5]

RHPS4’s efficacy extends beyond telomerase-positive cancers. It exhibits significant activity against ALT-positive tumor cells by promoting telomeric DNA damage and recombination dysfunction [6] [9]. Furthermore, its ability to rapidly destabilize telomere architecture provides a strong rationale for combinatory approaches with conventional genotoxic agents (e.g., taxanes) or radiotherapy, where RHPS4 acts as a potent radiosensitizer even in highly resistant glioblastoma models [2] [6].

Table 3: Documented Antitumor Effects of RHPS4 in Preclinical Models

Cancer TypeModel SystemKey FindingsReference
Uterine CarcinomaUXF1138L xenograftsReduced clonogenicity, loss of nuclear hTERT, mitotic abnormalities; synergy with Taxol inducing tumor remission [1]
GlioblastomaU251MG cellsEnhanced sensitivity to carbon ion radiotherapy; delayed DSB repair, increased chromosome aberrations, G2/M arrest [2] [6]
MelanomaM14 cells, xenograftsRapid induction of TIFs, apoptosis; tumor growth inhibition dependent on telomere damage [8] [10]
Prostate CancerPC3 cellsClonogenic death induction; preferential targeting of cancer stem-like cells [1]

Properties

CAS Number

390362-78-4

Product Name

RHPS4

IUPAC Name

4,16-difluoro-8,11,20-trimethyl-8-aza-20-azoniapentacyclo[11.7.1.02,7.09,21.014,19]henicosa-1(20),2(7),3,5,9,11,13(21),14(19),15,17-decaene;methyl sulfate

Molecular Formula

C23H20F2N2O4S

Molecular Weight

458.5 g/mol

InChI

InChI=1S/C22H17F2N2.CH4O4S/c1-12-8-16-15-10-13(23)4-6-18(15)26(3)22-17-11-14(24)5-7-19(17)25(2)20(9-12)21(16)22;1-5-6(2,3)4/h4-11H,1-3H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

VRWGYMXWYZBBGF-UHFFFAOYSA-M

SMILES

CC1=CC2=C3C(=C1)N(C4=C(C3=[N+](C5=C2C=C(C=C5)F)C)C=C(C=C4)F)C.COS(=O)(=O)[O-]

Solubility

Soluble in DMSO

Synonyms

RHPS 4 methosulfate; RHPS-4; RHPS 4; RHPS4.

Canonical SMILES

CC1=CC2=C3C(=C1)N(C4=C(C3=[N+](C5=C2C=C(C=C5)F)C)C=C(C=C4)F)C.COS(=O)(=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.